molecular formula C20H26N4O B2854901 3-(dimethylamino)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1235661-60-5

3-(dimethylamino)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No. B2854901
CAS RN: 1235661-60-5
M. Wt: 338.455
InChI Key: YRQHDNMKUKDIKZ-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide, commonly known as DMAPP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DMAPP is a small molecule that belongs to the class of benzamide derivatives and has been shown to exhibit promising biological activities.

Scientific Research Applications

Ortho C–H Arylation in Medicinal Chemistry

The compound has been utilized in the Pd-catalyzed ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives . This process is significant in medicinal chemistry as it allows for the creation of biphenyl-containing pyrrolo[2,3-d]pyrimidines, which are valuable for their potential therapeutic properties. The method is noted for its high selectivity and has been demonstrated to be effective on a gram-scale synthesis .

Checkpoint Kinase 1 (CHK1) Inhibition

In the field of cancer research, derivatives of the compound have been explored as inhibitors of Checkpoint Kinase 1 (CHK1) . CHK1 is a critical enzyme in DNA damage response, and its inhibition can potentiate the effects of DNA-damaging chemotherapy. The compound’s derivatives have shown promise as potent and selective oral CHK1 inhibitors, providing a potential pathway for developing new cancer therapies .

Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition

Another application in oncology is the development of inhibitors for Ataxia Telangiectasia Mutated (ATM) kinase . ATM plays a crucial role in the cellular response to DNA damage, and its inhibition can enhance the efficacy of certain chemotherapeutic agents. Compounds related to “3-(dimethylamino)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide” have been identified as potent, selective, and orally available inhibitors of ATM kinase, which could lead to lower clinically efficacious doses .

Antifungal Activity

The compound has been tested for its antifungal properties, specifically its inhibitory effects on certain fungal species . This application is crucial in the development of new antifungal agents, which are needed to combat fungal infections that are resistant to current treatments .

Pharmaceutical Compositions

There is research into the use of the compound in pharmaceutical compositions, particularly in the form of amorphous derivatives . These compositions may offer improved solubility and bioavailability, which are essential factors in the development of effective medications .

DNA Damage Response (DDR) Pathway Modulation

Compounds structurally related to “3-(dimethylamino)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide” have been studied for their role in modulating the DNA Damage Response (DDR) pathway . By affecting this pathway, these compounds can potentially be used to enhance the effectiveness of DNA-damaging agents used in cancer treatment, providing a synergistic approach to therapy .

properties

IUPAC Name

3-(dimethylamino)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-23(2)18-7-5-6-17(14-18)20(25)22-15-16-9-12-24(13-10-16)19-8-3-4-11-21-19/h3-8,11,14,16H,9-10,12-13,15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQHDNMKUKDIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylamino)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide

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